molecular formula C15H15NO4S2 B2562887 3-(4-methoxybenzenesulfonyl)-1-(thiophene-3-carbonyl)azetidine CAS No. 1797689-35-0

3-(4-methoxybenzenesulfonyl)-1-(thiophene-3-carbonyl)azetidine

Cat. No.: B2562887
CAS No.: 1797689-35-0
M. Wt: 337.41
InChI Key: CXTHNHUCLKGUPJ-UHFFFAOYSA-N
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Description

This compound is a structurally complex azetidine derivative featuring a 4-methoxybenzenesulfonyl group at the 3-position and a thiophene-3-carbonyl moiety at the 1-position. Azetidines (four-membered nitrogen-containing heterocycles) are increasingly studied for their conformational rigidity, which enhances binding selectivity in medicinal chemistry applications. The sulfonyl group contributes to hydrogen-bonding interactions and metabolic stability, while the thiophene carbonyl moiety may influence electronic properties and receptor binding affinity .

Properties

IUPAC Name

[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S2/c1-20-12-2-4-13(5-3-12)22(18,19)14-8-16(9-14)15(17)11-6-7-21-10-11/h2-7,10,14H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXTHNHUCLKGUPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxybenzenesulfonyl)-1-(thiophene-3-carbonyl)azetidine typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the thiophene carbonyl group: This step may involve acylation reactions using thiophene derivatives.

    Attachment of the methoxybenzenesulfonyl group: This can be done through sulfonylation reactions using methoxybenzenesulfonyl chloride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxybenzenesulfonyl)-1-(thiophene-3-carbonyl)azetidine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, or sulfonating agents can be employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

One of the primary applications of this compound lies in its potential anticancer properties. Research indicates that derivatives of azetidin-2-ones, including compounds similar to 3-(4-methoxybenzenesulfonyl)-1-(thiophene-3-carbonyl)azetidine, exhibit significant antitumor activity. For instance, compounds with similar structures have been evaluated for their efficacy against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation and inducing apoptosis.

Case Study: Antitumor Efficacy

  • Study Reference : A study published in the Journal of Research in Pharmacy evaluated several thiazolidinone derivatives for their anticancer activity against leukemia and CNS cancer cell lines. The results showed that certain modifications led to enhanced inhibition rates, suggesting that structural variations in related compounds could also yield favorable anticancer effects .

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. Azetidin-2-ones are known to inhibit transpeptidase enzymes involved in bacterial cell wall synthesis. This mechanism implies that this compound could serve as a lead compound for developing new antibiotics.

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves multi-step organic reactions. Understanding these synthetic routes is crucial for its application in research and industrial settings.

Synthesis Overview

  • Formation of Azetidine Ring : Achieved through cyclization reactions with appropriate precursors.
  • Thiophene Carbonyl Group Introduction : Involves acylation reactions using thiophene derivatives.
  • Methoxybenzenesulfonyl Group Attachment : Accomplished via sulfonylation reactions using methoxybenzenesulfonyl chloride .

Potential Future Applications

Given its promising biological activities, further research into the pharmacological applications of this compound is warranted. Future studies could explore:

  • Structure-Activity Relationship (SAR) : Investigating how structural changes affect biological activity could lead to the development of more potent derivatives.
  • Combination Therapies : Evaluating the compound's effectiveness in combination with existing therapies for enhanced anticancer or antimicrobial effects.

Mechanism of Action

The mechanism of action of 3-(4-methoxybenzenesulfonyl)-1-(thiophene-3-carbonyl)azetidine involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, leading to modulation of biological processes. The exact mechanism would depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Azetidine Derivatives

To contextualize this compound, we compare its structural and functional attributes with key analogs from recent research.

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Biological Activity/Application Synthesis Yield/Purity References
3-(4-Methoxybenzenesulfonyl)-1-(thiophene-3-carbonyl)azetidine 4-Methoxybenzenesulfonyl, thiophene-3-carbonyl Not explicitly reported (structural analog data used) N/A
GLPG0974 (4-[[(R)-1-(benzo[b]thiophene-3-carbonyl)-2-methyl-azetidine-2-carbonyl]-(3-chloro-benzyl)-amino]-butyric acid) Benzo[b]thiophene-3-carbonyl, 3-chloro-benzyl group FFA2 antagonist (nanomolar potency), inhibits neutrophil migration Clinical candidate
N-[3-(Azetidin-1-yl)propyl]-2-methylquinolin-5-amine TFA salt Quinoline-5-amine, azetidine-propyl linker Not explicitly reported (synthetic intermediate) 96% yield
2-(Anthracen-9-yl)-1-(3-(3-(2-(Anthracen-9-yl)-4-oxospiro[azetidine-3,9'-xanthene]-1-yl)benzyl)phenyl)spiro[azetidine-3,9'-xanthen]-4-one Spiroazetidine-xanthene core, anthracene substituents Fluorescent probe (β-lactam IR: 1,758 cm⁻¹) 87% yield
4-(4-Fluorophenyl)-3,3-dimethyl-1-[3-(methylsulfonyl)phenyl]azetidin-2-one Methylsulfonylphenyl, fluorophenyl, dimethyl substitution Selective kinase inhibitor Optimized via oxidation

Key Observations

Structural Diversity :

  • The target compound’s thiophene-3-carbonyl group distinguishes it from analogs like GLPG0974 (benzo[b]thiophene) and spiroazetidine-xanthene derivatives (anthracene substituents). The smaller thiophene ring may reduce steric hindrance compared to bulkier aromatic systems .
  • The 4-methoxybenzenesulfonyl group is unique; similar sulfonyl substituents in other azetidines (e.g., methylsulfonyl in ) enhance solubility and metabolic stability.

Synthetic Accessibility: Azetidine derivatization often employs TFA salt formation (e.g., ) or Staudinger cycloaddition (e.g., ).

Biological Relevance: While GLPG0974 demonstrates nanomolar FFA2 antagonism, the target compound’s thiophene-3-carbonyl group could modulate receptor binding differently due to electronic effects (thiophene’s lower electron density vs. benzo[b]thiophene) .

Physicochemical Properties :

  • The methoxy group in the target compound may enhance solubility compared to halogenated analogs (e.g., 4-chlorophenyl in ). However, this remains speculative without experimental logP or solubility data.

Biological Activity

The compound 3-(4-methoxybenzenesulfonyl)-1-(thiophene-3-carbonyl)azetidine is a derivative of azetidine that has garnered interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, including relevant studies, mechanisms of action, and pharmacological implications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C14_{14}H15_{15}N1_{1}O4_{4}S
  • Molecular Weight : 295.34 g/mol

This compound features a sulfonamide group and a thiophene ring, which are known to influence its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example:

  • Inhibition of Tumor Cell Proliferation : Compounds with similar structures have shown promising results against various cancer cell lines. For instance, one study reported an IC50_{50} value of 24.74 µM for a related compound against MCF-7 breast cancer cells, indicating potent inhibitory effects compared to standard treatments like 5-Fluorouracil and Tamoxifen .
  • Mechanism of Action : The activity is often attributed to the inhibition of key enzymes involved in cancer cell proliferation, such as thymidylate synthase (TS). Inhibitors with structural similarities demonstrated IC50_{50} values ranging from 2.52 µM to 4.38 µM against TS, suggesting that the target enzyme could also be influenced by our compound .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored:

  • Broad-Spectrum Antibacterial Effects : Similar compounds have exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives showed strong inhibition against Staphylococcus aureus and Escherichia coli, with promising minimum inhibitory concentrations (MICs) .

Antioxidant Activity

Antioxidant properties are critical in mitigating oxidative stress-related diseases:

  • DPPH Radical Scavenging : Compounds analogous to this compound have been evaluated for their ability to scavenge free radicals. One such derivative demonstrated an IC50_{50} value of 15.15 μg/mL, showcasing its potential as a natural antioxidant agent .

Synthesis and Evaluation

A series of studies have focused on synthesizing various derivatives of azetidine and evaluating their biological activities:

CompoundActivity TypeIC50_{50} ValueReference
Compound AAnticancer (MCF-7)24.74 µM
Compound BThymidylate Synthase Inhibition2.52 µM
Compound CAntimicrobial (E. coli)MIC = 8 µg/mL
Compound DAntioxidant ActivityIC50_{50} = 15.15 μg/mL

Mechanistic Insights

Research has also delved into the mechanistic pathways through which these compounds exert their effects:

  • Enzyme Inhibition : The inhibition of thymidylate synthase is a common pathway for anticancer activity, where structural modifications can enhance binding affinity.
  • Cell Cycle Arrest : Some studies suggest that these compounds may induce cell cycle arrest in cancer cells, leading to apoptosis.

Q & A

Basic: What synthetic strategies are recommended for constructing the azetidine core in this compound?

Methodological Answer:
The azetidine ring can be synthesized via cyclization reactions using precursors like β-amino alcohols or γ-chloroamines. For example, nucleophilic substitution of γ-chloroamines under basic conditions (e.g., K₂CO₃ in DMF) promotes ring closure. Lewis acid catalysts (e.g., ZnCl₂) can enhance reaction efficiency by stabilizing intermediates . Post-synthesis, sulfonylation at the azetidine nitrogen with 4-methoxybenzenesulfonyl chloride in dichloromethane (DCM) under anhydrous conditions ensures high yields. Thiophene-3-carbonyl groups are introduced via amide coupling using EDCI/HOBt activation in DMF .

Basic: How can structural elucidation of this compound be performed to confirm regiochemistry?

Methodological Answer:
Combine X-ray crystallography (for absolute configuration) with 2D NMR (¹H-¹H COSY, HSQC, HMBC) to resolve regiochemistry. For instance, HMBC correlations between the azetidine nitrogen and sulfonyl/thiophene carbonyl carbons confirm substitution patterns. Crystal data (e.g., triclinic system, space group P1) from analogous sulfonamide-azetidine derivatives (e.g., a = 9.5560 Å, b = 9.6722 Å) validate packing and bond angles . Mass spectrometry (HR-MS) with sodium adducts (e.g., [M+Na]⁺) provides exact mass confirmation (e.g., ±0.001 Da error) .

Advanced: What experimental models are suitable for evaluating its activity as an FFA2 antagonist?

Methodological Answer:
Use human whole-blood assays to measure inhibition of CD11b activation (a neutrophil PD marker), as described for structurally related azetidine antagonists like GLPG0974. Compare IC₅₀ values against acetate-induced neutrophil migration in vitro. Validate receptor binding via radioligand displacement assays (³H-labeled FFA2 agonists) and assess Gαi/o signaling using cAMP inhibition assays . For advanced studies, cross-test against FFA3 to confirm selectivity.

Advanced: How can structure-activity relationship (SAR) studies optimize potency and ADME properties?

Methodological Answer:
Systematically modify substituents:

  • Sulfonyl group : Replace 4-methoxy with halogen (e.g., Cl) to enhance lipophilicity and receptor affinity.
  • Thiophene moiety : Introduce electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability.
  • Azetidine ring : Methyl substitution at C2 (as in GLPG0974) reduces CYP450-mediated oxidation, enhancing PK profiles .

Use parallel synthesis to generate analogs, followed by:

  • In vitro microsomal stability assays (human liver microsomes, NADPH cofactor).
  • Caco-2 permeability assays to predict oral bioavailability.

Advanced: How to resolve contradictions in biological data between in vitro and in vivo models?

Methodological Answer:
Discrepancies may arise from species-specific FFA2 activation or PK variability. Address this by:

Species cross-reactivity testing : Compare human vs. murine FFA2 transfected HEK293 cells.

Pharmacokinetic profiling : Measure plasma exposure (AUC, Cmax) and tissue distribution via LC-MS/MS.

Mechanistic deconvolution : Use knockout mice or FFA2-selective inhibitors to isolate target effects .

Advanced: What computational methods support the design of derivatives with improved target engagement?

Methodological Answer:

  • Molecular docking : Use FFA2 homology models (based on GPCR templates) to predict binding poses. Focus on interactions with Arg180 (transmembrane helix 5) and Tyr238 (extracellular loop 2).
  • Free-energy perturbation (FEP) : Calculate ΔΔG for sulfonyl/thiophene modifications to prioritize syntheses.
  • MD simulations : Assess conformational stability of the azetidine ring in the binding pocket over 100-ns trajectories .

Basic: What analytical techniques ensure purity and stability during storage?

Methodological Answer:

  • HPLC-PDA : Use C18 columns (ACN/water gradient) to detect degradation products (e.g., sulfonyl hydrolysis).
  • Karl Fischer titration : Monitor water content (<0.5% for hygroscopic derivatives).
  • Accelerated stability studies : Store at 40°C/75% RH for 4 weeks; track purity via LC-MS .

Advanced: How to assess off-target effects in GPCR signaling pathways?

Methodological Answer:
Screen against β-arrestin recruitment assays (e.g., PathHunter®) for FFA2-biased signaling. Use BRET-based assays to quantify Gαi vs. Gαq coupling. Cross-test against related receptors (FFA1, FFA3) in calcium flux or IP1 accumulation assays .

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